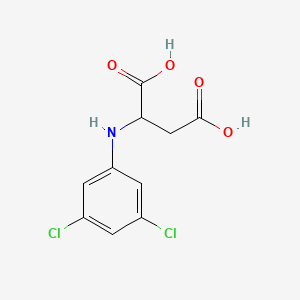
N-(3,5-Dichlorophenyl)aspartic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,5-Dichlorophenyl)aspartic acid is an organic compound characterized by the presence of a dichlorophenyl group attached to an aspartic acid backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-Dichlorophenyl)aspartic acid typically involves the reaction of 3,5-dichloroaniline with aspartic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include a solvent like dimethylformamide (DMF) and a temperature range of 0-25°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
N-(3,5-Dichlorophenyl)aspartic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The dichlorophenyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while substitution reactions can produce various substituted derivatives of this compound.
科学的研究の応用
N-(3,5-Dichlorophenyl)aspartic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating certain diseases due to its unique chemical properties.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of N-(3,5-Dichlorophenyl)aspartic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
- N-(3,5-Dichlorophenyl)glycine
- N-(3,5-Dichlorophenyl)alanine
- N-(3,5-Dichlorophenyl)valine
Uniqueness
N-(3,5-Dichlorophenyl)aspartic acid is unique due to the presence of both the dichlorophenyl group and the aspartic acid backbone. This combination imparts distinct chemical properties and potential applications that differentiate it from other similar compounds. For example, the presence of the dichlorophenyl group can enhance the compound’s stability and reactivity, while the aspartic acid backbone provides specific biochemical interactions.
特性
CAS番号 |
141046-79-9 |
|---|---|
分子式 |
C10H9Cl2NO4 |
分子量 |
278.09 g/mol |
IUPAC名 |
2-(3,5-dichloroanilino)butanedioic acid |
InChI |
InChI=1S/C10H9Cl2NO4/c11-5-1-6(12)3-7(2-5)13-8(10(16)17)4-9(14)15/h1-3,8,13H,4H2,(H,14,15)(H,16,17) |
InChIキー |
IZQUSTQXEMAHAJ-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C=C1Cl)Cl)NC(CC(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


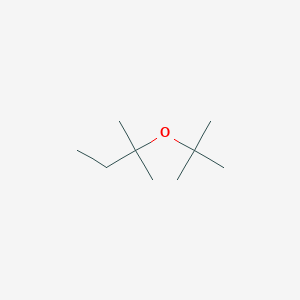
![6-(4-Methoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14284326.png)

![3-(Trimethylsilyl)[1,1'-biphenyl]-2-yl diethylcarbamate](/img/structure/B14284333.png)

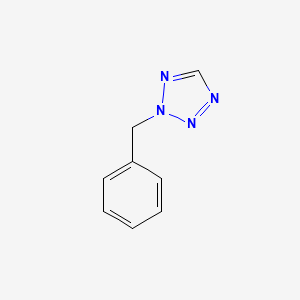
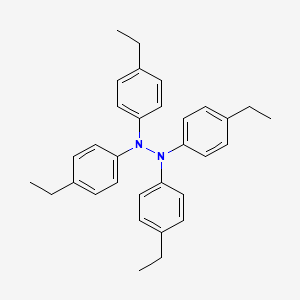
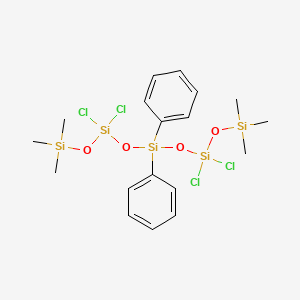
![Thieno[3,2-g]quinoline-4,9-dione](/img/structure/B14284361.png)
![Ethyl 2-[(3-phenylmethoxyphenyl)methoxy]acetate](/img/structure/B14284381.png)
![1,3-Bis[bis(4-methoxyphenyl)(phenyl)methoxy]propan-2-ol](/img/structure/B14284388.png)
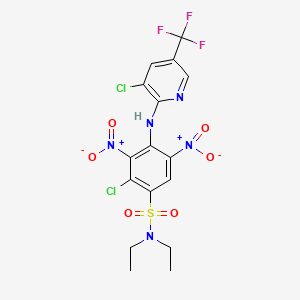
![N-(4-Cyanophenyl)-N'-cyclooctyl-N''-[(2H-tetrazol-5-yl)methyl]guanidine](/img/structure/B14284396.png)

